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Compound of Interest

Compound Name: Bmpr2-IN-1

Cat. No.: B12389431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bmpr2-IN-1 and other novel

inhibitors of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). It is designed to

furnish researchers, scientists, and drug development professionals with the detailed

information necessary to evaluate and utilize these compounds in the study of BMPR2

signaling and its role in various pathologies, including pulmonary arterial hypertension (PAH),

Alzheimer's disease, and cancer.[1][2]

Core Compound: Bmpr2-IN-1
Bmpr2-IN-1 (also referred to as Compound 8a) is a macrocyclic kinase inhibitor designed to

target BMPR2.[1][2] Its development arose from the modification of a promiscuous inhibitor to

achieve greater selectivity and potency for BMPR2.[2]

Mechanism of Action
Bmpr2-IN-1 functions as a competitive inhibitor of the ATP-binding pocket of the BMPR2

kinase domain.[2] By occupying this site, it prevents the phosphorylation of downstream

signaling molecules, thereby inhibiting the entire BMPR2 signaling cascade. A docking study of

a similar compound suggests an ATP mimetic interaction with the hinge region of the kinase

domain.[2]
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The following tables summarize the key quantitative data for Bmpr2-IN-1 and other recently

developed BMPR2 inhibitors.
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Compoun

d
Target IC50 (nM)

Ki app
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Type
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Bmpr2-IN-

1

(Compoun

d 8a)

BMPR2 506 - 83.5

ADP-Glo

Kinase

Assay,

Isothermal

Titration

Calorimetry

[1][2]

CDD-1115 BMPR2 1.8 6.2 ± 1.3 -

LanthaScre

en TR-

FRET,

Kinase

Inhibition

Assay

[3][4]

CDD-1431 BMPR2 1.6 20.6 ± 3.8 -

LanthaScre

en TR-

FRET,

Kinase

Inhibition

Assay

[3][4]

CDD-1281 BMPR2 1.2 - -

LanthaScre

en TR-

FRET

[3]

CDD-1653 BMPR2 2.8 - -

LanthaScre

en TR-

FRET

[3]

Dorsomorp

hin
BMPR2 74 - -

In vitro

Kinase

Assay

[2]

LDN-

193189
BMPR2 >1000 - -

In vitro

Kinase

Assay

[3][4]
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Compound
Cellular IC50

(µM)
Cell Line Assay Type Reference

CDD-1431 4.87 293T-BRE-Luc

BMP Responsive

Element

Luciferase

Reporter Assay

[3]

CDD-1281 6.19 293T-BRE-Luc

BMP Responsive

Element

Luciferase

Reporter Assay

[3]

CDD-1653 6.92 293T-BRE-Luc

BMP Responsive

Element

Luciferase

Reporter Assay

[3]

CDD-1496 8.72 293T-BRE-Luc

BMP Responsive

Element

Luciferase

Reporter Assay

[3]

CDD-1115 24.1 293T-BRE-Luc

BMP Responsive

Element

Luciferase

Reporter Assay

[3]

CDD-1280 29.8 293T-BRE-Luc

BMP Responsive

Element

Luciferase

Reporter Assay

[3]

Signaling Pathways
The following diagrams illustrate the canonical and non-canonical BMPR2 signaling pathways.
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Caption: Canonical BMPR2-SMAD Signaling Pathway.
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Caption: Non-Canonical BMPR2 Signaling Pathways.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This protocol is adapted from methodologies used to assess the enzymatic inhibition of

BMPR2.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against BMPR2 kinase activity.
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Materials:

Recombinant human BMPR2 kinase domain

Myelin Basic Protein (MBP) as a substrate

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

Test compound (e.g., Bmpr2-IN-1) dissolved in DMSO

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

384-well white assay plates

Procedure:

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the

desired final concentrations.

In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

Add 5 µL of a solution containing the BMPR2 enzyme and MBP substrate in assay buffer.

Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final reaction

volume is 10 µL.

Incubate the plate at room temperature for 1 hour.

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™

Reagent.

Incubate for 40 minutes at room temperature.

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

Incubate for 30 minutes at room temperature.
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Measure luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Thermal Shift Assay (TSA)
This protocol is based on methods used to confirm the binding of inhibitors to the BMPR2

kinase domain.[3][4]

Objective: To measure the change in the melting temperature (Tm) of the BMPR2 kinase

domain upon binding of a test compound, indicating direct interaction.

Materials:

Recombinant human BMPR2 kinase domain

SYPRO Orange dye (5000x stock)

Test compound dissolved in DMSO

Assay buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)

Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

Prepare a master mix containing the BMPR2 kinase domain and SYPRO Orange dye in the

assay buffer.

Add the test compound or DMSO (vehicle control) to the wells of a 96-well PCR plate.

Add the master mix to each well to a final volume of 20 µL. The final protein concentration

should be around 2 µM and the final dye concentration around 5x.

Seal the plate and centrifuge briefly.
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Place the plate in the real-time PCR instrument.

Set the instrument to increase the temperature from 25°C to 95°C at a ramp rate of

1°C/minute, acquiring fluorescence data at each interval.

The melting temperature (Tm) is determined as the midpoint of the unfolding transition,

which corresponds to the peak of the first derivative of the fluorescence curve.

Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of

the compound-treated sample.

Cellular BMP Responsive Element (BRE) Luciferase
Reporter Assay
This protocol is adapted from studies assessing the cellular activity of BMPR2 inhibitors.[3]

Objective: To measure the inhibition of BMP-induced downstream signaling in a cellular

context.

Materials:

293T cells stably expressing a BMP responsive element (BRE) driving a luciferase reporter

gene (293T-BRE-Luc).

Recombinant human BMP2

Test compound dissolved in DMSO

DMEM supplemented with 10% FBS and antibiotics

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

96-well white, clear-bottom cell culture plates

Procedure:

Seed 293T-BRE-Luc cells in a 96-well plate at a density of 2 x 10^4 cells per well and

incubate overnight.
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Pre-treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for 1

hour.

Stimulate the cells with BMP2 (e.g., a final concentration of 5 ng/mL) for 6 hours.

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for

the luciferase assay reagent.

Normalize the luciferase activity to a measure of cell viability if necessary (e.g., a parallel

assay with a viability reagent).

Calculate the percent inhibition of BMP2-induced luciferase activity for each compound

concentration.

Determine the cellular IC50 value by fitting the data to a dose-response curve.

Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of

novel BMPR2 inhibitors.
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Caption: BMPR2 Inhibitor Discovery and Development Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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